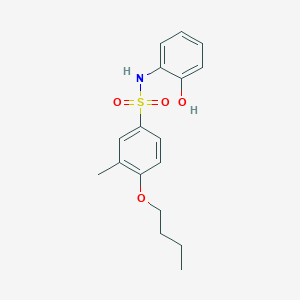
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as MPBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of CA IX activity, which is essential for the survival of cancer cells in hypoxic conditions. This compound binds to the active site of CA IX, preventing the conversion of carbon dioxide to bicarbonate ions. This results in the accumulation of carbon dioxide, leading to the acidification of the extracellular environment and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of hypoxia-induced pulmonary hypertension, and the prevention of amyloid beta aggregation in Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high selectivity for CA IX, making it a useful tool for studying the role of this enzyme in cancer progression. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in scientific research. One potential application is the development of new cancer therapies that target CA IX. Another direction is the investigation of the role of CA IX in other diseases, such as pulmonary hypertension and Alzheimer's disease. Additionally, the development of new synthetic methods for 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide could improve its solubility and make it more useful for a wider range of experiments.
Synthesemethoden
The synthesis of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting product with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. The final product is obtained by reacting the intermediate product with ammonia.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This compound has also shown potential as a therapeutic agent for the treatment of various diseases, including hypoxia-induced pulmonary hypertension and Alzheimer's disease.
Eigenschaften
Produktname |
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H18N2O3S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-7-8-16-15(9-10)17-21(18,19)14-6-5-13(20-4)11(2)12(14)3/h5-9H,1-4H3,(H,16,17) |
InChI-Schlüssel |
RPABTQNYRFSXLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Kanonische SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)







![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)